

Physicochemical Properties of Indinavir Sulfate Ethanolate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Indinavir Sulfate Ethanolate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Indinavir is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for viral replication.^[1] As a critical component of highly active antiretroviral therapy (HAART), Indinavir functions by preventing the cleavage of viral gag-pol polyproteins, which leads to the production of immature, non-infectious virions.^{[1][2]} This technical guide provides a comprehensive overview of the core physicochemical properties of **Indinavir Sulfate Ethanolate**, offering crucial data for formulation development, analytical method development, and stability assessment.

Core Physicochemical Properties

Indinavir sulfate is a white to off-white, hygroscopic, crystalline powder.^{[1][3]} Its propensity to absorb moisture necessitates careful handling and storage to prevent physical form changes and ensure stability.^{[2][4]}

Quantitative Physicochemical Data

The following table summarizes key quantitative physicochemical properties of **Indinavir Sulfate Ethanolate**.

Property	Value	References
Molecular Formula	$C_{36}H_{47}N_5O_4 \cdot H_2SO_4$	[2][3]
Molecular Weight	711.88 g/mol	[2][3]
Melting Point	150-153 °C (decomposes)	[5][6]
Appearance	White to off-white, hygroscopic, crystalline powder	[1][3]

Solubility Profile

The solubility of **Indinavir Sulfate Ethanolate** in various solvents is a critical parameter for formulation and analytical studies.

Solvent	Solubility	References
Water	Very soluble (>100 mg/mL)	[3][5][7]
Methanol	Very Soluble	[2][3]
DMSO	≥100 mg/mL (~140 mM)	[2][7]
Ethanol	Insoluble	[2][7]

Polymorphism and Stability

Indinavir sulfate is known to exist in different polymorphic forms, which can impact its physical and chemical stability.[8] The sulfate salt ethanolate can undergo a physical form change at elevated humidity, potentially becoming amorphous.[4]

Stability Considerations:

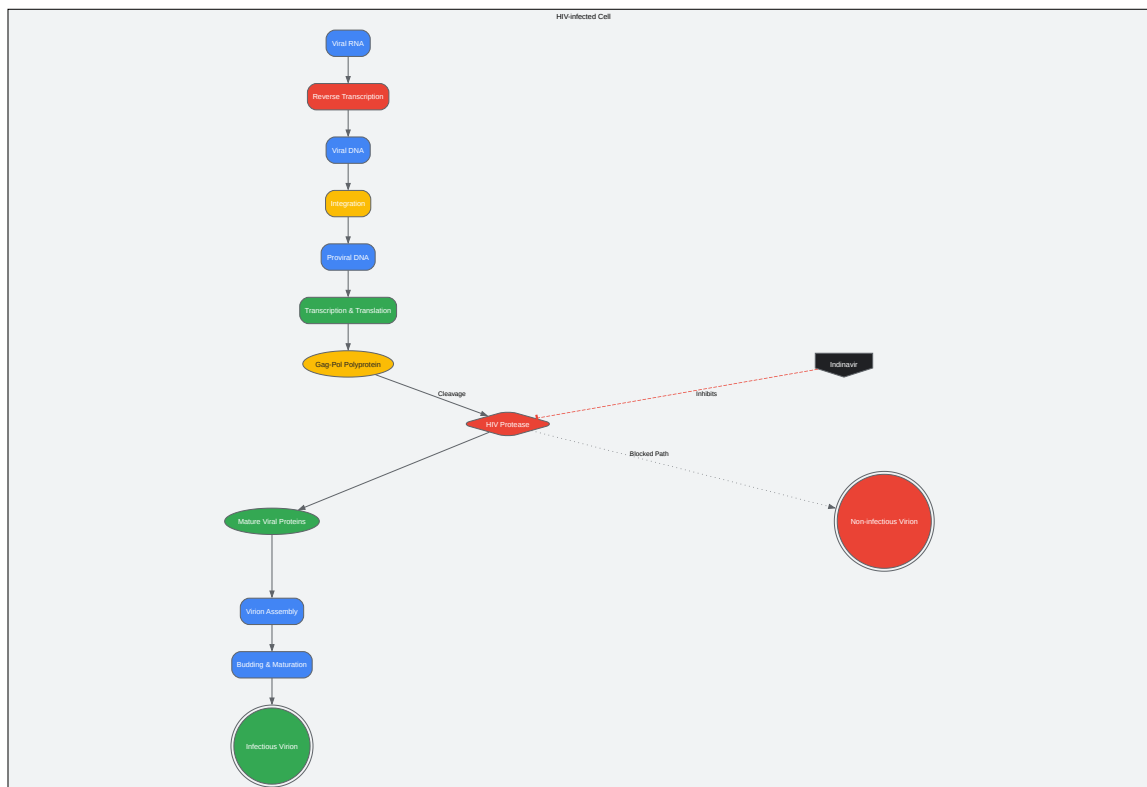
- Humidity: The compound is hygroscopic and its stability is compromised at high relative humidity (>30% RH).[4]
- Temperature: Degradation is accelerated at temperatures above 40°C, especially in combination with high humidity.[4] The solid form is stable up to 100°C but shows slight

degradation at 125°C and complete degradation around 150°C.[9]

- pH: Indinavir sulfate is unstable in acidic solutions.[9] While high aqueous solubility results in an acidic solution (pH < 3), this low pH can also promote degradation.[9] At a urinary pH above 6.0, the precipitation time for indinavir decreases significantly.[9]
- Forced Degradation: Indinavir sulfate is susceptible to degradation under acidic, basic, neutral, oxidative, and photolytic stress conditions.[10][11] A primary hydrolytic degradation pathway is lactonization.[10]

Mechanism of Action: HIV-1 Protease Inhibition

Indinavir is a competitive inhibitor of the HIV-1 protease.[12][13] It is a peptidomimetic designed to mimic the transition state of the enzyme's natural substrate.[13] By binding with high affinity to the active site of the HIV-1 protease, Indinavir prevents the enzyme from cleaving the viral Gag and Gag-Pol polyproteins.[13] This inhibition is crucial as the cleavage of these polyproteins is a necessary step for the formation of mature, infectious virions.[13] The hydroxyl group of Indinavir forms hydrogen bonds with the catalytic aspartate residues (Asp25 and Asp25') in the active site of the enzyme.[13]



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Caption: Indinavir's mechanism of action in inhibiting HIV-1 protease.

Experimental Protocols

Preparation of Indinavir Sulfate Ethanolate Stock Solutions

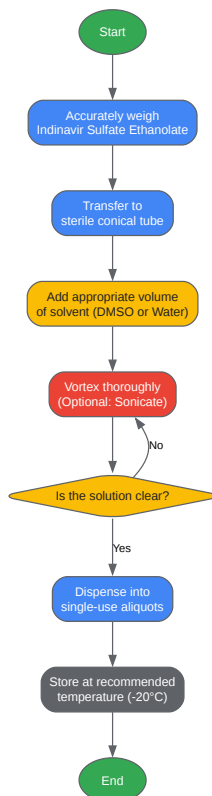
Protocol 1: 100 mM Stock Solution in DMSO[2]

- Materials: **Indinavir sulfate ethanolate** powder, high-purity DMSO, sterile conical tube, vortex mixer, sonicator bath (optional).
- Procedure:

- Accurately weigh 71.19 mg of Indinavir sulfate powder in a chemical fume hood and transfer to a sterile conical tube.
- Add 1 mL of high-purity DMSO to the tube.
- Cap the tube tightly and vortex thoroughly until the solution is clear. A sonicator bath can be used for short intervals to aid dissolution.
- Dispense into single-use aliquots and store at -20°C.

Protocol 2: 100 mg/mL Stock Solution in Water^[2]

- Materials: **Indinavir sulfate ethanolate** powder, nuclease-free or sterile deionized water, sterile conical tubes, calibrated analytical balance, vortex mixer.
- Procedure:
 - In a chemical fume hood, accurately weigh 100 mg of Indinavir sulfate powder and transfer it to a sterile conical tube.
 - Add 1 mL of sterile deionized water to the tube.
 - Cap the tube tightly and vortex until the powder is completely dissolved.
 - Dispense into single-use aliquots. Note that aqueous solutions may have a shorter stable shelf-life than DMSO stocks.



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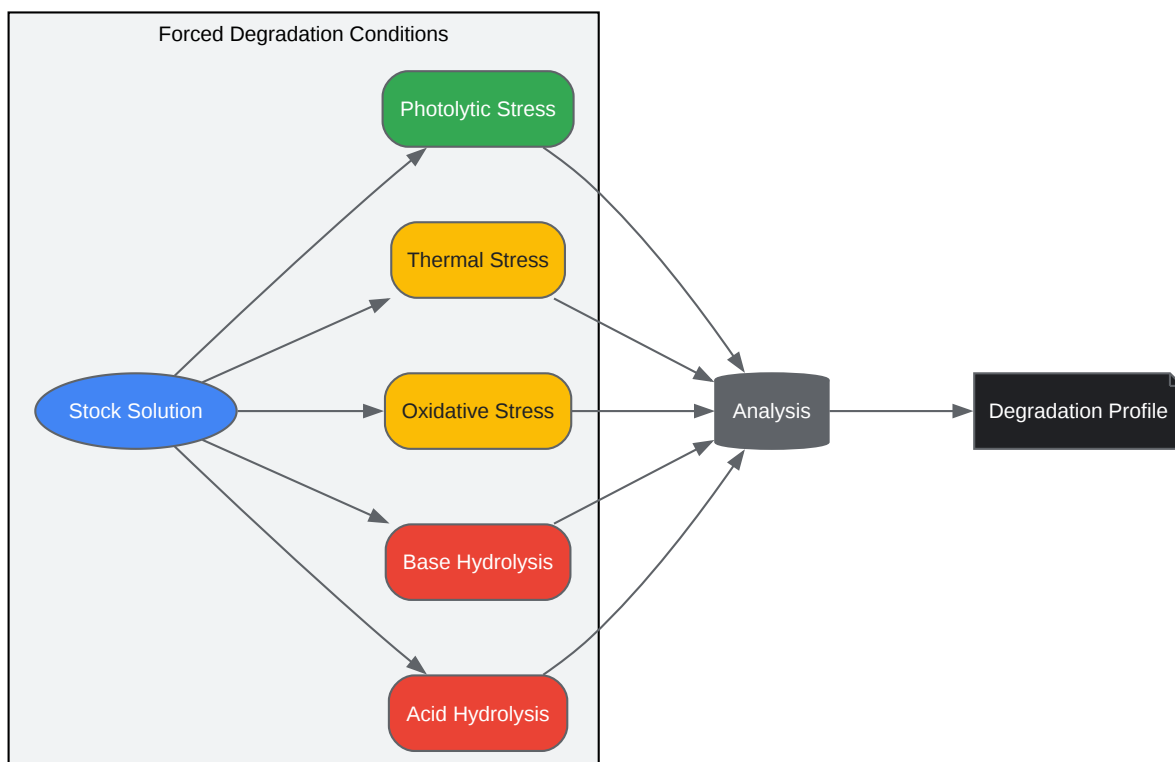
Caption: Workflow for preparing **Indinavir Sulfate Ethanolate** stock solutions.

Forced Degradation (Stress Testing) Study

This protocol is essential for identifying potential degradation products and establishing the intrinsic stability of the drug.^[10]

- Preparation of Stock Solution: Accurately weigh and dissolve Indinavir sulfate in a suitable solvent (e.g., a mixture of methanol and water) to obtain a known concentration (e.g., 1 mg/mL).^[10]
- Acid Hydrolysis:
 - Mix equal volumes of the stock solution and an acidic solution (e.g., 0.1 M HCl).^[10]

- Reflux the mixture for a specified period (e.g., 8 hours).[\[10\]](#)
- Cool, neutralize with an appropriate base (e.g., 0.1 M NaOH), and dilute for analysis.[\[10\]](#)
- Base Hydrolysis:
 - Mix equal volumes of the stock solution and a basic solution (e.g., 0.1 M NaOH).[\[10\]](#)
 - Keep the mixture at room temperature for a specified period (e.g., 1 hour).[\[10\]](#)
- Oxidative Degradation:
 - Mix equal volumes of the stock solution and an oxidizing solution (e.g., 30% H₂O₂).[\[10\]](#)
 - Keep the mixture at room temperature for a specified period (e.g., 24 hours) and dilute for analysis.[\[10\]](#)
- Thermal Degradation:
 - Place the solid drug powder in an oven maintained at a high temperature (e.g., 105°C) for a set duration (e.g., 6 hours).[\[10\]](#)
 - After exposure, dissolve the powder in a suitable solvent and dilute for analysis.[\[10\]](#)
- Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating method (e.g., HPLC).[\[10\]](#)



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Caption: Workflow for a forced degradation study of **Indinavir Sulfate Ethanolate**.

Stability-Indicating RP-HPLC Method

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for quantifying Indinavir sulfate and its degradation products.[14]

- Chromatographic System: HPLC system with a UV detector and a C18 column (e.g., 250mm x 4.6mm, 5µm particle size).[10]
- Mobile Phase: A filtered and degassed mixture of phosphate buffer (pH 5.5), acetonitrile, and methanol in a 50:30:20 (v/v/v) ratio.[9][10]
- Flow Rate: 1.0 mL/min.[14]

- Detection Wavelength: 260 nm.[9][14]
- Injection Volume: 20 μ L.[9]
- Standard Preparation: Prepare a standard solution of Indinavir sulfate of known concentration (e.g., 80 μ g/mL) in the mobile phase.[10]
- Sample Preparation: At specified time points during a stability study, withdraw an aliquot of the sample and dilute it with the mobile phase to a final concentration within the linear range of the assay.[9]

Conclusion

This technical guide provides a consolidated resource on the core physicochemical properties of **Indinavir Sulfate Ethanolate**. The data and protocols presented are essential for researchers and professionals engaged in the development, formulation, and quality control of this important antiretroviral agent. A thorough understanding of its solubility, stability, and polymorphic behavior is critical for ensuring the delivery of a safe and efficacious drug product.

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